10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
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Overview
Description
Octreotide pamoate is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of several other hormones such as growth hormone, glucagon, and insulin . Octreotide pamoate is used primarily in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors . It is known for its long-acting release properties, making it suitable for sustained therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of octreotide pamoate involves the synthesis of octreotide, followed by its conjugation with pamoic acid. Octreotide is synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, octreotide is produced in large-scale peptide synthesizers using SPPS. The synthesized octreotide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity . The purified octreotide is conjugated with pamoic acid to form octreotide pamoate, which is then formulated into a long-acting injectable depot .
Chemical Reactions Analysis
Types of Reactions
Octreotide pamoate undergoes various chemical reactions, including:
Oxidation: Octreotide can undergo oxidation at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine and cysteine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds.
Substitution: Various reagents can be used for substitution reactions, depending on the specific amino acid residues involved.
Major Products Formed
Scientific Research Applications
Octreotide pamoate has a wide range of scientific research applications:
Mechanism of Action
Octreotide pamoate exerts its effects by binding to somatostatin receptors, particularly SSTR2 and SSTR5 . This binding inhibits the release of growth hormone, glucagon, and insulin by activating G-protein-coupled receptors that inhibit adenylate cyclase and reduce cyclic AMP levels . The downstream effects include the inhibition of hormone secretion and the reduction of cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
Lanreotide: Another long-acting somatostatin analog used for similar indications.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used for the treatment of Cushing’s disease and acromegaly.
Vapreotide: A somatostatin analog used primarily for the treatment of esophageal variceal bleeding.
Uniqueness
Octreotide pamoate is unique due to its long-acting release formulation, which allows for sustained therapeutic effects with less frequent dosing . This makes it particularly advantageous for patients requiring long-term management of hormone-secreting tumors and other related conditions .
Properties
CAS No. |
135467-16-2 |
---|---|
Molecular Formula |
C72H82N10O16S2 |
Molecular Weight |
1407.6 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C49H66N10O10S2.C23H16O6/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 |
InChI Key |
KFWJVABDRRDUHY-XJQYZYIXSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Octreotide pamoate; SMS pa; SMS 201-995 pa; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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